molecular formula C15H21BO6 B7954212 Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7954212
M. Wt: 308.14 g/mol
InChI Key: YKHXEGBORBZRCH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-hydroxy-3-methoxy-5-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from the oxidation of the boronic ester group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with diols and other biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers, where precise carbon-carbon bond formation is crucial.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond, regenerating the palladium catalyst for further cycles.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-methylbenzoate: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with the boronic ester group at a different position, affecting its reactivity and applications.

    Phenylboronic Acid: A simpler boronic acid that is widely used in Suzuki-Miyaura reactions but lacks the additional functional groups present in Methyl 2-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Uniqueness

This compound is unique due to its combination of a boronic ester group with methoxy and hydroxy substituents. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science fields.

Properties

IUPAC Name

methyl 2-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO6/c1-14(2)15(3,4)22-16(21-14)9-7-10(13(18)20-6)12(17)11(8-9)19-5/h7-8,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHXEGBORBZRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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